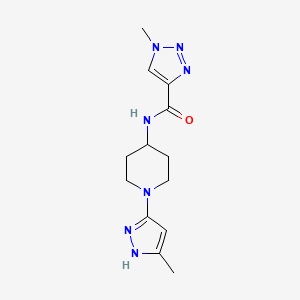

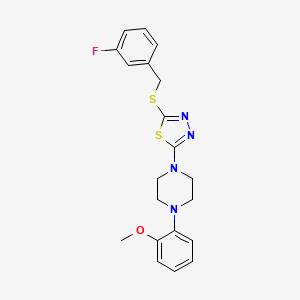

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with the formation of key intermediates. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as described in paper involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with N-mono-substituted hydrazines. This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate triazole moiety at a suitable stage.

Molecular Structure Analysis

The molecular structure of the compound includes a 1H-pyrazole ring, a piperidine ring, and a 1H-1,2,3-triazole ring. The presence of these rings suggests that the compound could interact with biological targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The NMR and HRMS techniques, as used in paper , would be essential for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The pyrazole and triazole rings are known to participate in nucleophilic substitution reactions, as seen in the synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles in paper . These reactions could be utilized to further modify the compound or to attach it to other molecules or scaffolds, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of both lipophilic (methyl groups, piperidine, and aromatic rings) and potentially polar (triazole and pyrazole rings) regions within the molecule suggests a balance of hydrophilic and lipophilic character, which could influence its solubility and permeability across biological membranes. The compound's stability could be assessed through stress testing under various conditions, including temperature, pH, and exposure to light.

Applications De Recherche Scientifique

Enaminones Reactions with Aminoheterocycles : A study by Almazroa, Elnagdi, and El‐Din (2004) explored the reactions of enaminones with aminoheterocycles, leading to the synthesis of azolopyrimidines, azolopyridines, and quinolines. This research highlights the versatility of such compounds in synthesizing a variety of heterocyclic compounds, which could have implications in pharmaceutical research (Almazroa et al., 2004).

Structure-Activity Relationships of Pyrazole Derivatives : Lan et al. (1999) conducted a study on the structure-activity relationships of pyrazole derivatives, particularly focusing on their potential as cannabinoid receptor antagonists. This research provides insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which is vital for the development of pharmacological probes (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor : Another study by Shim et al. (2002) detailed the molecular interaction of a similar pyrazole compound with the CB1 cannabinoid receptor. This research utilized various analytical methods to understand the binding interaction with the receptor, which is crucial for the development of drugs targeting cannabinoid receptors (Shim et al., 2002).

Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were derived from high-throughput screening. This research is significant in understanding the role of such compounds in inhibiting enzymes involved in various biological processes (Thalji et al., 2013).

Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their potential as anticancer and anti-5-lipoxygenase agents. The study reveals the promising therapeutic applications of such compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

In Vitro Metabolism of Diarylpyrazoles : Zhang et al. (2005) investigated the in vitro metabolism of diarylpyrazoles, a group of compounds with properties antagonistic to cannabinoid receptors. Understanding the metabolic pathways of these compounds is essential for their development as pharmaceuticals (Zhang et al., 2005).

Propriétés

IUPAC Name |

1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O/c1-9-7-12(17-15-9)20-5-3-10(4-6-20)14-13(21)11-8-19(2)18-16-11/h7-8,10H,3-6H2,1-2H3,(H,14,21)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXJHGRBOGTRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)